(RS)-tacrine(10)-hupyridone, often referred to as A10E, is a synthetic compound derived from the combination of tacrine and huperzine A. Both of these components are known for their acetylcholinesterase (AChE) inhibitory properties, making A10E a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease. The compound has shown potential in enhancing cognitive function and neuroprotection through multiple mechanisms, including the activation of brain-derived neurotrophic factor (BDNF) pathways and the inhibition of AChE activity.
Tacrine was one of the first drugs approved for Alzheimer’s disease treatment but is limited by its side effects. Huperzine A, a natural alkaloid, has garnered attention for its neuroprotective effects. The combination of these two compounds into a dimeric structure aims to leverage their benefits while minimizing adverse effects .
The synthesis of (RS)-tacrine(10)-hupyridone involves a multi-step chemical process that links the tacrine moiety with huperzine A. The general procedure includes:
The synthesis has been optimized to achieve high yields while maintaining the biological activity of the resulting compound. Analytical methods, including nuclear magnetic resonance (NMR) and mass spectrometry, are employed to confirm the structure and purity of (RS)-tacrine(10)-hupyridone .
(RS)-tacrine(10)-hupyridone features a complex molecular structure that integrates both tacrine and huperzine A components. It can be represented structurally as follows:
The compound exhibits specific stereochemistry due to the presence of chiral centers from both parent molecules, which may influence its pharmacological properties .
The primary chemical reactions involving (RS)-tacrine(10)-hupyridone include:
In vitro studies have demonstrated that (RS)-tacrine(10)-hupyridone has an IC₅₀ value for AChE inhibition around 20 nM, indicating potent activity compared to other known inhibitors .
The mechanism by which (RS)-tacrine(10)-hupyridone exerts its effects involves several key processes:
Studies have shown that (RS)-tacrine(10)-hupyridone can significantly improve cognitive performance in animal models subjected to conditions mimicking postoperative cognitive dysfunction .
Relevant data indicate that modifications in the molecular structure can significantly impact both solubility and biological activity .
(RS)-tacrine(10)-hupyridone is primarily researched for its potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit AChE while promoting neuroprotective pathways makes it a candidate for further clinical development.
Additional applications include:
Tacrine, the first acetylcholinesterase inhibitor approved by the U.S. Food and Drug Administration (FDA) for Alzheimer’s disease (1993), demonstrated efficacy in enhancing cholinergic neurotransmission by preventing acetylcholine breakdown. Its mechanism alleviated cognitive symptoms in mild-to-moderate Alzheimer’s disease patients by increasing synaptic acetylcholine availability. However, tacrine’s clinical utility was severely limited by dose-dependent hepatotoxicity, evidenced by elevated serum alanine aminotransferase and aspartate aminotransferase in >30% of recipients. This toxicity, linked to its unmodified amino group and cytochrome P450-mediated metabolism, led to its global withdrawal by 2013 [1] [5].
Concurrently, Huperzine A—a Lycopodium alkaloid from Huperzia serrata (Qian Ceng Ta)—emerged as a potent, reversible acetylcholinesterase inhibitor approved in China (1994). It exhibited superior blood-brain barrier penetration, selectivity for acetylcholinesterase over butyrylcholinesterase, and additional neuroprotective properties, such as mitigating β-amyloid-induced oxidative stress and mitochondrial dysfunction. Unlike tacrine, Huperzine A showed minimal hepatotoxicity in clinical trials, making it a safer alternative [2] [8]. Despite these advantages, both agents primarily addressed symptomatic decline rather than disease modification and faced limitations in monotherapy efficacy against multifactorial Alzheimer’s disease pathology [1] [7].
Table 1: Historical Acetylcholinesterase Inhibitors in Alzheimer’s Disease Therapy
| Compound | Origin | Key Advantages | Critical Limitations |
|---|---|---|---|
| Tacrine | First synthetic FDA-approved acetylcholinesterase inhibitor (1993) | Improved cognitive scores in mild-to-moderate Alzheimer’s disease | Dose-limiting hepatotoxicity; withdrawn (2013) |
| Huperzine A | Natural alkaloid (Chinese herb Huperzia serrata); approved in China (1994) | Mitochondrial protection; lower toxicity; multi-target neuroprotection | Limited efficacy in advanced Alzheimer’s disease; supply constraints |
Monotarget acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) exhibit three core shortcomings in advanced neurodegeneration:
These limitations underscore the need for multitarget strategies addressing both cholinergic deficits and disease-modifying pathways.
The structural biology of acetylcholinesterase revealed a 20Å deep catalytic gorge featuring two key sites: the catalytic anionic site (CAS) at the base and the peripheral anionic site (PAS) near the rim. PAS facilitates amyloid-β aggregation via acetylcholinesterase-amyloid-β complex formation, accelerating plaque deposition. This insight drove the design of dual-binding acetylcholinesterase inhibitors that simultaneously block CAS and PAS, thereby inhibiting acetylcholine hydrolysis and amyloid-β pathology [4] [5].
Tacrine-based dimers exemplified this strategy. By linking tacrine to another pharmacophore via a flexible alkyl chain, these compounds span the acetylcholinesterase gorge:
(RS)-Tacrine(10)-hupyridone (A10E) emerged from this framework. It covalently conjugates tacrine to a huperzine A-derived fragment ("hupyridone") via a 10-atom linker. The design rationale integrates:
Table 2: Molecular Targets and Effects of (RS)-Tacrine(10)-Hupyridone
| Target | Effect | Experimental Evidence |
|---|---|---|
| Acetylcholinesterase catalytic anionic site | Competitive inhibition (IC₅₀ = 20 nM) | In vitro enzyme kinetics; molecular docking |
| Acetylcholinesterase peripheral anionic site | Disruption of acetylcholinesterase-amyloid-β interaction | Reduced amyloid-β fibrillization in electron microscopy |
| Brain-derived neurotrophic factor/Akt pathway | Upregulation of neurotrophic signaling | Increased hippocampal brain-derived neurotrophic factor in surgery-induced cognitive decline mice |
| Amyloid-β oligomers | Direct disaggregation | Thioflavin-T fluorescence assays; reduced amyloid-β deposition in APP/PS1 mice |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8